Ammonium dimethyldithiocarbamate

Description

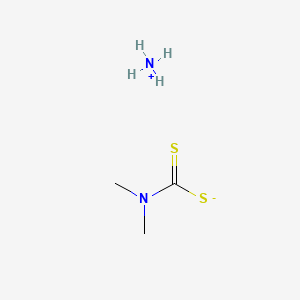

Ammonium dimethyldithiocarbamate (ADMDC) is a dithiocarbamate compound characterized by the formula $(\text{CH}3)2\text{NCS}2^-$ $\text{NH}4^+$. It belongs to the dithiocarbamate family, known for their metal-chelating properties and applications in agriculture, rubber vulcanization, and heavy metal remediation . While ADMDC is less commonly studied than its sodium or zinc counterparts, its ammonium counterion confers distinct solubility and reactivity profiles, influencing its industrial and biological applications .

Properties

CAS No. |

3226-36-6 |

|---|---|

Molecular Formula |

C3H10N2S2 |

Molecular Weight |

138.3 g/mol |

IUPAC Name |

azanium;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C3H7NS2.H3N/c1-4(2)3(5)6;/h1-2H3,(H,5,6);1H3 |

InChI Key |

MTCQXZCDHOPYSZ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)[S-].[NH4+] |

Canonical SMILES |

CN(C)C(=S)[S-].[NH4+] |

Other CAS No. |

3226-36-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Dithiocarbamates

Structural and Chemical Properties

Key Compounds for Comparison :

Sodium Dimethyldithiocarbamate (NaDMDC) : $(\text{CH}3)2\text{NCS}_2^-$ $\text{Na}^+$

Zinc Dimethyldithiocarbamate (Ziram) : $[(\text{CH}3)2\text{NCS}2]2\text{Zn}$

Potassium Dimethyldithiocarbamate (KDMDC) : $(\text{CH}3)2\text{NCS}_2^-$ $\text{K}^+$

Dimethylammonium Dimethyldithiocarbamate (DMADMDC) : $(\text{CH}3)2\text{NCS}2^-$ $(\text{CH}3)2\text{NH}2^+$

| Property | ADMDC | NaDMDC | Ziram | DMADMDC |

|---|---|---|---|---|

| Solubility in Water | Moderate | High | Low | Moderate |

| Thermal Stability | Decomposes at ~150°C | Stable up to 200°C | Stable up to 250°C | Decomposes at ~120°C |

| Primary Counterion | $\text{NH}_4^+$ | $\text{Na}^+$ | $\text{Zn}^{2+}$ | $(\text{CH}3)2\text{NH}_2^+$ |

| Coordination Modes | Monodentate or bidentate | Monodentate | Tetrahedral (Zn center) | Monodentate |

Structural Insights :

- ADMDC and DMADMDC share structural similarities but differ in counterion size and hydrophobicity, affecting their solubility and volatility .

- Ziram’s zinc center enables stronger metal-ligand bonds, enhancing its stability in pesticidal formulations .

Rubber Vulcanization :

- ADMDC and DMADMDC accelerate sulfur vulcanization but exhibit faster curative loss at elevated temperatures compared to Ziram, reducing crosslinking efficiency .

- Ziram provides superior thermal stability, minimizing pendent group formation during vulcanization .

Heavy Metal Removal :

- NaDMDC outperforms ADMDC in aqueous systems due to higher solubility, achieving >90% removal of Ni(II) and Cu(II) ions .

- Ziram is less effective in water but excels in organic solvent-based metal recovery .

Antimicrobial and Pesticidal Activity :

- Ziram inhibits ubiquitin E1 ligase at 0.15–1 µM, linking it to neurotoxicity in Parkinson’s disease models .

- KDMDC and NaDMDC share similar toxicity profiles with Ziram, including neurotoxic and motor deficits in mammals .

- ADMDC’s ammonium ion may reduce bioaccumulation risks compared to metal-containing analogs .

Toxicological and Environmental Profiles

| Compound | Acute Toxicity (LD₅₀, Rat Oral) | Environmental Persistence | Key Risks |

|---|---|---|---|

| ADMDC | 500–600 mg/kg | Moderate (hydrolyzes) | Ammonia release upon decomposition |

| NaDMDC | 300–400 mg/kg | Low (highly water-soluble) | Neurotoxicity, groundwater contamination |

| Ziram | 100–150 mg/kg | High (bioaccumulates) | Parkinson’s-like symptoms, soil toxicity |

| DMADMDC | 400–500 mg/kg | Moderate | Volatile amine byproducts |

Preparation Methods

Phase Separation Synthesis via Quaternary Ammonium Exchange

This method involves reacting quaternary ammonium halides with alkali metal dithiocarbamates in aqueous/organic systems.

- Mix a quaternary ammonium compound (e.g., $$ \text{R}1\text{R}2\text{R}3\text{R}4\text{N}^+ \text{X}^- $$) with an alkali metal dithiocarbamate salt (e.g., $$ \text{R}8\text{R}9\text{NCS}_2^- \text{M}^+ $$) in water or alcohol-water solvents.

- A biphasic system forms: an organic-rich phase containing the product and an aqueous phase containing by-product salts (e.g., NaCl).

- Separate phases and recover the organic layer.

- High yield (organic phase retains >90% product).

- Scalable for industrial applications (e.g., fuel additives or biocides).

Nitrile-Mediated Synthesis

This method uses nitriles as solvents to enhance purity and yield.

- Dissolve carbon disulfide ($$\text{CS}_2$$) in acetonitrile or benzonitrile.

- Bubble ammonia ($$\text{NH}_3$$) into the solution at 15–35°C.

- Filter and dry the precipitated ammonium dithiocarbamate.

Example :

| Component | Quantity | Yield |

|---|---|---|

| Carbon disulfide | 167 g | 96.5% |

| Acetonitrile | 750 cc | |

| Ammonia | 68 g |

- Excess $$\text{NH}_3$$ ensures complete reaction.

- Post-synthesis washing with hexane improves purity.

Ketone-Based Synthesis

Methyl isobutyl ketone (MIBK) serves as a non-reactive solvent for high-purity synthesis.

- Dissolve $$\text{CS}_2$$ in MIBK.

- Introduce $$\text{NH}_3$$ gas under agitation at 20–30°C.

- Filter and dry crystalline product.

Comparative Analysis of Methods

Critical Considerations

- Solvent Choice : Nitriles and ketones prevent side reactions and enhance crystallinity.

- Stoichiometry : A 2:1 $$\text{NH}3$$:$$\text{CS}2$$ ratio minimizes unreacted precursors.

- Temperature Control : Maintain 15–35°C to avoid decomposition.

Q & A

Q. What are the optimal synthesis methods for ammonium dimethyldithiocarbamate, and how can purity be ensured?

this compound is synthesized via the reaction of dimethylamine with carbon disulfide in the presence of ammonia. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of dimethylamine to carbon disulfide under controlled alkaline conditions (pH 9–10) to favor dithiocarbamate formation.

- Temperature Control : Maintain temperatures below 30°C to prevent decomposition of the product.

- Purification : Crystallize the product from ethanol-water mixtures to remove unreacted starting materials. Purity can be verified using FT-IR (characteristic C=S and N–H stretches) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : Use - and -NMR to confirm the structure. For example, -NMR peaks at δ 2.65–3.47 ppm correspond to methyl groups bonded to nitrogen, while -NMR signals near 193 ppm indicate thiocarbonyl (C=S) groups .

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., λ~350–450 nm for Cu(II) complexes).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., S–S distances ~2.02 Å in dithiocarbamate ligands) and confirms geometry .

Advanced Research Questions

Q. How can experimental designs for metal complexation studies be optimized to evaluate ligand efficacy?

- Reaction Conditions : Use aqueous or methanolic solutions at 25–50°C with a 2:1 ligand-to-metal molar ratio. For example, Pt(II) complexes form efficiently in methanol under nitrogen to prevent oxidation .

- Analytical Validation : Combine cyclic voltammetry (redox potentials) and thermogravimetric analysis (TGA) to assess stability. For instance, Pt-dithiocarbamate complexes show decomposition above 200°C .

- Bioactivity Testing : Use cell viability assays (e.g., IC measurements in cisplatin-sensitive/resistant cancer cell lines) to correlate structural features with activity .

Q. How should researchers address stability challenges during storage and handling of this compound?

- Storage Protocols : Store in airtight, amber-glass containers under inert gas (N or Ar) at 4°C to minimize oxidative decomposition.

- Decomposition Monitoring : Track degradation via HPLC (C18 columns, mobile phase: 20% ammonia/acetonitrile) to detect breakdown products like dimethylamine and CS .

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to prolong shelf life .

Q. What methodological challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Sample Preparation : Use ultrasonic extraction with 20% ammonia water to isolate analytes from complex matrices (e.g., rubber stoppers) .

- Chromatographic Optimization : Employ hydrophilic interaction liquid chromatography (HILIC) with tetrabutylammonium sulfate in the mobile phase to resolve polar degradation products. Detection at 254 nm ensures sensitivity for thiocarbamate derivatives .

- Validation : Achieve detection limits <2 ng via calibration with certified reference standards .

Q. How can contradictions in toxicological data for dithiocarbamates be systematically analyzed?

- Read-Across Approaches : Extrapolate data from structurally analogous compounds (e.g., ziram for ammonium salts) while adjusting for bioavailability differences. For example, Health Canada used ziram’s carcinogenicity data (q1* = 1.82 × 10 (mg/kg/day)) to model risks for potassium dimethyldithiocarbamate .

- Bias Mitigation : Use AI tools to re-analyze raw datasets for hidden variables (e.g., dose selection inconsistencies in rodent studies) .

Q. What advanced applications exist for this compound in metal recovery processes?

- Selective Precipitation : Adjust pH to 8–9 for efficient Co(II)/Ni(II) recovery from leach liquors. The ligand forms stable complexes (log K ~12–14) with transition metals, enabling separation from Mn(II) .

- Kinetic Studies : Monitor reaction rates using stopped-flow spectroscopy; dimethyldithiocarbamate reacts with Co(II) in <10 seconds under optimal conditions .

Q. How can researchers reconcile discrepancies in dermal absorption (DA) studies for risk assessment?

- Conservative Modeling : Assume 100% DA in absence of experimental data, as done by Health Canada for potassium dimethyldithiocarbamate, due to its low molecular weight (<250 g/mol) and hydrophilic nature .

- In Silico Refinement : Use QSAR models (e.g., OECD Toolbox) to predict DA based on log P and hydrogen-bonding capacity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.